molecular formula C8H12N4O3 B8662094 2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-5-nitroso-3-propyl- CAS No. 106465-67-2

2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-5-nitroso-3-propyl-

Cat. No. B8662094
M. Wt: 212.21 g/mol
InChI Key: VMNWYLSOJUGKAC-UHFFFAOYSA-N
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Patent
US05017577

Procedure details

5,6-Diamino-1-methyl-3-propyl-2,4(1H,3H)pyrimidinedione was prepared freshly from 6-amino-1-methyl-5-nitroso-3-propyl-2,4-(1H,3H)pyrimidinedione by ammonium sulfide reduction using the method of V. Papesch, M. Grove, and E. F. Schroeder (U.S. Pat. No. 2,602,795). This diamine (2.00 g, 10.0 mmol) was condensed with 4-formylcinnamic acid (1.76 g, 10.0 mmol) by the procedure of Example 2 to give the title compound as an ivory powder, after crystallization from N,N-dimethylformamide-water; mp>300° C. Analysis for (C18H18N4O4.1/5 DMF): C,60.54; H,5.30; N,15.94. Found: C,60.52; H,5.22; N,16.03.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH2:10][CH2:11][CH3:12])[C:4](=[O:13])[C:3]=1[N:14]=O.[NH4+]=S.[CH:18]([C:20]1[CH:30]=[CH:29][C:23]([CH:24]=[CH:25][C:26]([OH:28])=[O:27])=[CH:22][CH:21]=1)=O>>[NH2:14][C:3]1[C:4](=[O:13])[N:5]([CH2:10][CH2:11][CH3:12])[C:6](=[O:9])[N:7]([CH3:8])[C:2]=1[NH2:1].[CH3:8][N:7]1[C:2]2[NH:1][C:18]([C:20]3[CH:30]=[CH:29][C:23](/[CH:24]=[CH:25]/[C:26]([OH:28])=[O:27])=[CH:22][CH:21]=3)=[N:14][C:3]=2[C:4](=[O:13])[N:5]([CH2:10][CH2:11][CH3:12])[C:6]1=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(N(C(N1C)=O)CCC)=O)N=O
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diamine
Quantity
2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.76 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=CC(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(N(C(N(C1N)C)=O)CCC)=O
Name
Type
product
Smiles
CN1C(N(C(C=2N=C(NC12)C1=CC=C(/C=C/C(=O)O)C=C1)=O)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.